molecular formula C19H22N6O2 B12168672 N-(3-{[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide

N-(3-{[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide

Cat. No.: B12168672
M. Wt: 366.4 g/mol
InChI Key: PEFCKSWGSQAWOM-UHFFFAOYSA-N
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Description

N-(3-{[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound that features a benzimidazole ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, followed by the introduction of the pyrazine ring through nucleophilic substitution reactions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-{[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-{[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-propan-2-ylbenzene
  • 1-ethyl-2-methylcyclohexane
  • methylcyclopentane

Uniqueness

N-(3-{[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide is unique due to its specific combination of benzimidazole and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-[3-[(1-methyl-2-propan-2-ylbenzimidazol-5-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H22N6O2/c1-12(2)18-24-14-10-13(4-5-16(14)25(18)3)23-17(26)6-7-22-19(27)15-11-20-8-9-21-15/h4-5,8-12H,6-7H2,1-3H3,(H,22,27)(H,23,26)

InChI Key

PEFCKSWGSQAWOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1C)C=CC(=C2)NC(=O)CCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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